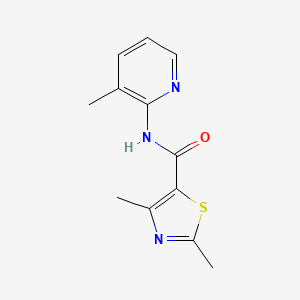![molecular formula C21H10Cl4N4O B2647776 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-53-5](/img/structure/B2647776.png)
5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of dichlorophenyl and dichlorophenoxy groups suggests that this compound may exhibit significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Dichlorophenyl and Dichlorophenoxy Groups: These groups can be introduced through nucleophilic substitution reactions using dichlorophenyl and dichlorophenoxy halides.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the triazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the triazole or quinazoline rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or amino groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Due to its structural features, the compound may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
Agricultural Chemicals: The compound may be explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways. The presence of dichlorophenyl and dichlorophenoxy groups suggests potential interactions with hydrophobic pockets in proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups but different core structures.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline lies in its specific combination of triazoloquinazoline core and dichlorophenyl/dichlorophenoxy substituents, which may confer unique biological activities and chemical properties.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenoxy)-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl4N4O/c22-12-6-8-18(16(25)10-12)30-21-26-17-4-2-1-3-13(17)20-28-27-19(29(20)21)11-5-7-14(23)15(24)9-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDGLSKOAXYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647693.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2647696.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2647703.png)
![8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)

![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B2647710.png)

![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2647714.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2647715.png)

